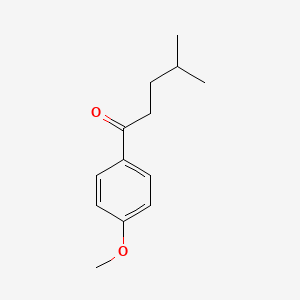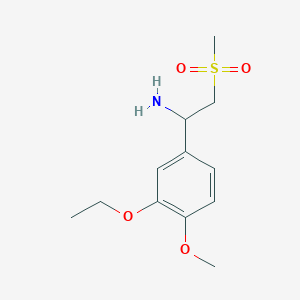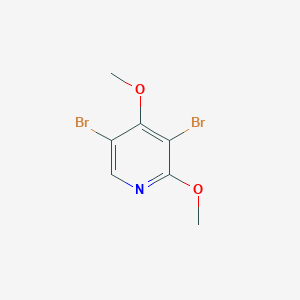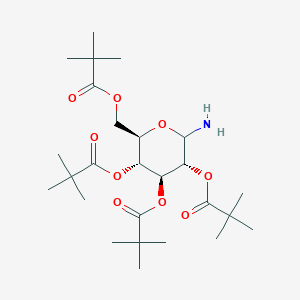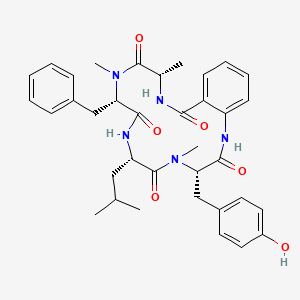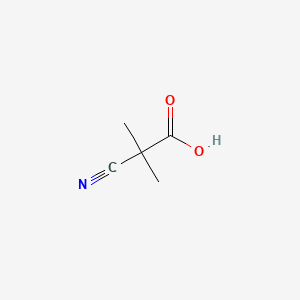
2-Cyano-2-methylpropanoic acid
Übersicht
Beschreibung
2-Cyano-2-methylpropanoic acid is a chemical compound with the molecular formula C5H7NO2 . It is employed as an intermediate for pharmaceutical and organic synthesis . It is also used as a RAFT agent for controlled radical polymerization, especially suited for the polymerization of styrene, acrylate, and acrylamide monomers .
Synthesis Analysis
The synthesis of 2-Cyano-2-methylpropanoic acid-related compounds has been reported in various studies. For instance, 2-Cyano 3- (4-dimethylaminophenyl) prop 2-enoic acid was synthesized by the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate . Another study reported the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid by recombinant E. coli JM109 cells .Molecular Structure Analysis
The molecular weight of 2-Cyano-2-methylpropanoic acid is 113.12 g/mol . The InChI code is 1S/C5H7NO2/c1-5(2,3-6)4(7)8/h1-2H3,(H,7,8) . The canonical SMILES structure is CC©(C#N)C(=O)O .Physical And Chemical Properties Analysis
2-Cyano-2-methylpropanoic acid is a solid at room temperature . It has a topological polar surface area of 61.1 Ų . It is soluble in ether but not miscible or difficult to mix with water .Wissenschaftliche Forschungsanwendungen
Glycosidation Enhancements 2-Cyano-2-methylpropanoic acid derivatives have been utilized in glycosidation reactions, where they serve as steering groups to facilitate the glycosidation of sterically hindered alcohols. This process occurs under mild acidic conditions, producing glycoside products with high yield and beta-selectivity without forming orthoester side products. The derivatives are easily cleaved under mild basic conditions, showcasing their versatility in synthesis applications (Szpilman & Carreira, 2009).
Catalytic Distillation for Ester Synthesis Another application is in the synthesis process of 2-methylpropylacetate via catalytic distillation. This process, which combines esterification of acetic acid with 2-methylpropanol, showcases the efficiency of using 2-cyano-2-methylpropanoic acid derivatives in catalytic processes to achieve separation and reaction in one step, thereby enhancing the efficiency of ester production (Hanika, Smejkal, & Kolena, 2001).
Thermochemical Property Analysis Research on monocarboxylic acids, including derivatives of 2-cyano-2-methylpropanoic acid, has led to a better understanding of their thermochemical properties. Standard molar enthalpies of vaporization or sublimation were measured, aiding in the development of predictive schemes for these properties. This research contributes to our understanding of the physical properties of these compounds, which is crucial for their application in various industrial processes (Verevkin, 2000).
Molecular Machine Fuel A significant application of 2-cyano-2-methylpropanoic acid is its use as a chemical fuel for molecular machines. The acid can be released in situ to power acid-base driven molecular machines without overfeeding the system, demonstrating an innovative use of this compound in nanotechnology and molecular engineering (Biagini et al., 2020).
Safety And Hazards
2-Cyano-2-methylpropanoic acid is classified as dangerous, with hazard statements including H301, H312, H314, and H332 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .
Eigenschaften
IUPAC Name |
2-cyano-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-5(2,3-6)4(7)8/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDVNAVPCCNJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463634 | |
| Record name | 2-CYANO-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-methylpropanoic acid | |
CAS RN |
22426-30-8 | |
| Record name | 2-CYANO-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-2,2-dimethylaceticacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



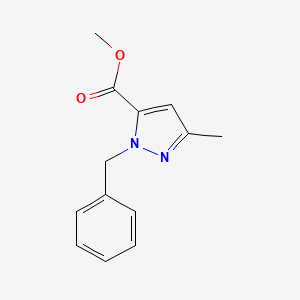


![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
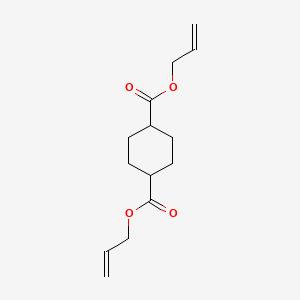

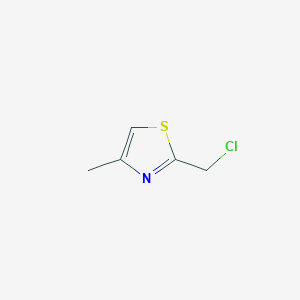
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
